molecular formula C17H18N6O2 B10907389 methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907389
M. Wt: 338.4 g/mol
InChI Key: BHJMAADWUQMGJJ-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyanoethyl and dimethylpyrazolyl groups. Common reagents used in these reactions include various nitriles, pyrazoles, and methylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyanoethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but lacks the 3-methyl group.

    Methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.

Uniqueness

The uniqueness of methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H18N6O2/c1-10-13(9-22(3)20-10)14-8-12(17(24)25-4)15-11(2)21-23(7-5-6-18)16(15)19-14/h8-9H,5,7H2,1-4H3

InChI Key

BHJMAADWUQMGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3CCC#N)C)C(=C2)C(=O)OC)C

Origin of Product

United States

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